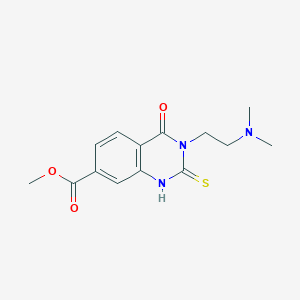

Methyl 3-(2-(dimethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, one of which is a benzene ring and the other is a diazine ring . The presence of a dimethylaminoethyl group suggests that it might have some basic properties .

Molecular Structure Analysis

The compound contains a quinazoline core, which is a bicyclic structure consisting of a benzene ring fused to a diazine ring . It also has a dimethylaminoethyl group attached, which could influence its reactivity and physical properties .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the dimethylaminoethyl group and the quinazoline core . The exact reactions it might undergo would depend on the specific conditions and reagents present.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dimethylaminoethyl group could make it basic and potentially water-soluble . The quinazoline core might contribute to its stability .Scientific Research Applications

Anti-cancer Potential

Synthesis and Biological Evaluation

Researchers have synthesized new derivatives within the quinazolinone family, displaying potent cytotoxic activity against various human cancer cell lines. For instance, a study highlighted the preparation of a quinazolinone-based derivative demonstrating significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an effective anti-cancer agent (Riadi et al., 2021). This suggests the compound's role in targeted cancer therapies, especially in tumors that overexpress these kinases.

Anticancer Agents Targeting Topoisomerase I

Another study identified novel anticancer agents targeting topoisomerase I, with variations in substituents affecting the compounds' cytotoxicity and inhibitory activity. This highlights the structural specificity required for maximizing therapeutic potential against cancer cells (Ruchelman et al., 2004).

Chemical and Spectral Properties

Fluorescent Properties for Biomedical Applications

Research into the spectral properties of similar compounds has unveiled their potential as fluorescent markers. The presence of dimethylamino derivatives in these compounds leads to shifts in absorption and emission maxima, enhancing their fluorescence quantum yields. This property is particularly valuable for the development of fluorescent markers in biomedical research, where high contrast and specificity are crucial (Galunov et al., 2003).

Antimicrobial and Antiviral Applications

Synthesis and Antiviral Activity

The exploration of quinazolinone derivatives extends to their antiviral properties. A study on ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates and derivatives revealed specific compounds exhibiting micromolar activities against viruses, suggesting potential use in antiviral therapies (Ivashchenko et al., 2014).

Antimicrobial Activities

Compounds within this chemical family have shown broad-spectrum antimicrobial activities against a range of bacteria and fungi, presenting a valuable resource for developing new antimicrobial agents. This includes studies on derivatives that demonstrated significant activity, underscoring the potential for these compounds in treating microbial infections (Rajasekaran et al., 2013).

Future Directions

properties

IUPAC Name |

methyl 3-[2-(dimethylamino)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-16(2)6-7-17-12(18)10-5-4-9(13(19)20-3)8-11(10)15-14(17)21/h4-5,8H,6-7H2,1-3H3,(H,15,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXFTIDUVQIGOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2694141.png)

![3-[4-(Propan-2-yloxy)phenyl]propan-1-amine](/img/structure/B2694142.png)

![N',N'-dimethyl-N-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)propane-1,3-diamine](/img/structure/B2694145.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2694146.png)

![2-Chloro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide](/img/structure/B2694147.png)

![5-[(4-Chlorophenyl)amino]-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2694153.png)

![5-amino-N-(3,4-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2694154.png)

![1-{[1-(3,4-dichlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B2694155.png)